![molecular formula C18H14BrN3O4 B2552407 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-95-2](/img/structure/B2552407.png)
3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting with the Claisen-Schmidt condensation. In one study, 2,3,4,9-tetrahydro-1H-carbazol-1-one was condensed with 3-bromo-4-methoxy benzaldehyde to afford a key intermediate. This intermediate was then allowed to react with various organic reactants, such as hydroxylamine hydrochloride, malononitrile, and guanidine nitrate, through condensation cum cycloaddition reactions to yield a series of novel hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using a variety of analytical techniques. Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), X-ray diffraction, and elemental analysis were employed to establish the structures of these compounds .
Chemical Reactions Analysis
The synthesized compounds were subjected to in vitro antitumor activity screening using the MTT assay. The results showed selective growth inhibition on the MCF-7 cell line compared to the A-549 cell line. Additionally, apoptotic morphological changes in MCF-7 and A-549 cells were observed using fluorescent microscopic techniques. Preliminary structure-activity relationships were also explored, indicating that among the pyrimido carbazole compounds, one in particular showed promise as a therapeutic drug against cancer cell proliferation .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione are not detailed in the provided papers, the related compound 4-bromo-3,5-dihydroxybenzoic acid was synthesized and characterized. The structure of this compound was identified using a mass spectrometer, and the synthetic conditions were investigated in the lab . This suggests that similar analytical and synthetic approaches could be applied to the study of the physical and chemical properties of the compound .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research has explored the synthesis of heterocyclic compounds using related pyrimidine derivatives. For example, Danswan et al. (1989) described the reaction of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione to yield a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones. This work demonstrates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Danswan, Kennewell, & Tully, 1989).
Functionalized Pyrimidines Synthesis : Sarıpınar et al. (2006) reported on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, highlighting the broad applicability of pyrimidine derivatives in creating compounds with potential biological activities. The study emphasizes the chemical flexibility of pyrimidine bases for functionalization and potential applications in medicinal chemistry (Sarıpınar et al., 2006).
Antimicrobial Activity
Evaluation of Antimicrobial Properties : Goudgaon and Basha (2011) synthesized analogues of benzimidazol-2-yl-amino pyrimidin-diones and tested them for antimicrobial activity. This work illustrates the potential of pyrimidine derivatives as frameworks for developing new antimicrobial agents (Goudgaon & Basha, 2011).
特性
IUPAC Name |
3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c19-11-1-4-13(5-2-11)22-17(23)10-16(21-18(22)24)20-12-3-6-14-15(9-12)26-8-7-25-14/h1-6,9-10,20H,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKXOCZSLDBSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)


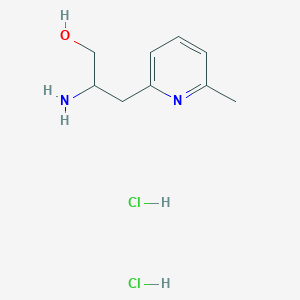
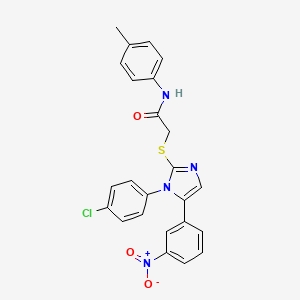
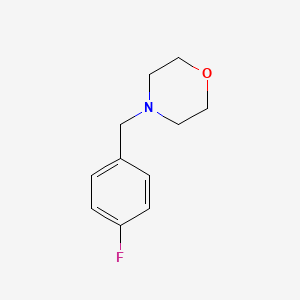
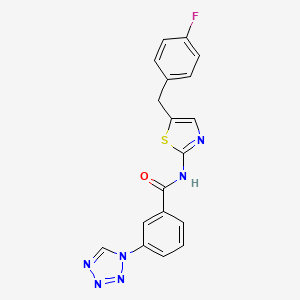
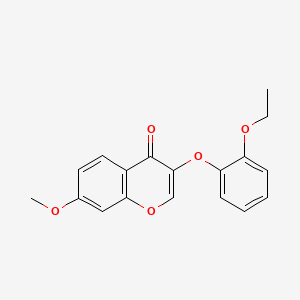
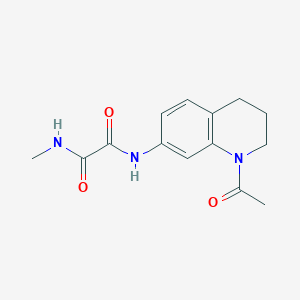
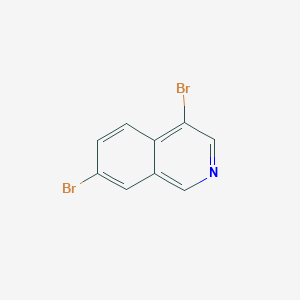
![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)